(5-Bromo-2-methoxypyridin-3-yl)hydrazine (5-Bromo-2-methoxypyridin-3-yl)hydrazine
Brand Name: Vulcanchem
CAS No.: 2229352-21-8
VCID: VC4140721
InChI: InChI=1S/C6H8BrN3O/c1-11-6-5(10-8)2-4(7)3-9-6/h2-3,10H,8H2,1H3
SMILES: COC1=C(C=C(C=N1)Br)NN
Molecular Formula: C6H8BrN3O
Molecular Weight: 218.054

(5-Bromo-2-methoxypyridin-3-yl)hydrazine

CAS No.: 2229352-21-8

Cat. No.: VC4140721

Molecular Formula: C6H8BrN3O

Molecular Weight: 218.054

* For research use only. Not for human or veterinary use.

(5-Bromo-2-methoxypyridin-3-yl)hydrazine - 2229352-21-8

Specification

CAS No. 2229352-21-8
Molecular Formula C6H8BrN3O
Molecular Weight 218.054
IUPAC Name (5-bromo-2-methoxypyridin-3-yl)hydrazine
Standard InChI InChI=1S/C6H8BrN3O/c1-11-6-5(10-8)2-4(7)3-9-6/h2-3,10H,8H2,1H3
Standard InChI Key OQQRTTHZMTYAIN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=N1)Br)NN

Introduction

Chemical Identification and Structural Features

(5-Bromo-2-methoxypyridin-3-yl)hydrazine (systematic IUPAC name: 5-bromo-2-methoxy-3-pyridinylhydrazine) belongs to the class of substituted pyridinylhydrazines. Key identifiers include:

PropertyValueSource
CAS Registry NumberNot formally assigned ,
Molecular FormulaC₆H₇BrN₃O ,
Molecular Weight217.05 g/mol ,
Related CAS Numbers77992-44-0 (5-Bromo-2-hydrazinopyridine)
Synonyms5-Bromo-3-hydrazinyl-2-methoxypyridine ,

The compound’s structure features a pyridine ring with three distinct substituents:

  • Bromine at position 5 (electron-withdrawing group influencing reactivity).

  • Methoxy (-OCH₃) at position 2 (electron-donating group affecting ring electronics).

  • Hydrazine (-NHNH₂) at position 3 (nucleophilic site for condensation reactions).

X-ray crystallography data for analogous compounds (e.g., brominated pyridines) suggest a planar aromatic system with substituents influencing bond angles and intermolecular interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (5-bromo-2-methoxypyridin-3-yl)hydrazine can be inferred from methods used for related pyridine derivatives:

Route 1: Nucleophilic Substitution

  • Starting Material: 2,5-Dibromo-3-nitropyridine.

  • Methoxylation: React with sodium methoxide (NaOCH₃) to substitute bromine at position 2 with methoxy .

  • Nitro Reduction: Reduce the nitro group (-NO₂) at position 3 to amine (-NH₂) using hydrogenation or Sn/HCl .

  • Hydrazine Formation: Treat the amine with hydrazine hydrate (NH₂NH₂·H₂O) under reflux to yield the hydrazine derivative .

Reaction Conditions:

  • Temperature: 80–100°C (reflux).

  • Solvent: Methanol or ethanol.

  • Catalysts: None required for hydrazine substitution.

  • Yield: ~70–85% (estimated from analogous reactions) .

Route 2: Direct Functionalization

  • Starting Material: 5-Bromo-2-methoxypyridin-3-amine (CAS 884495-39-0) .

  • Diazotization: Treat with NaNO₂/HCl at 0–5°C to form diazonium salt.

  • Hydrazine Introduction: React with hydrazine hydrate to replace the diazo group .

Key Challenges:

  • Regioselectivity in substitution reactions.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Physical and Chemical Properties

Data collated from structurally related compounds:

PropertyValueSource
Melting Point132–136°C (analog from )
Boiling Point284.5°C (estimated from )
SolubilitySlightly soluble in polar solvents,
logP (Partition Coefficient)1.95 (calculated) ,
Refractive Index1.695 (analog from )

Spectroscopic Data:

  • ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, pyridine-H), 6.89 (s, 1H, NH₂), 3.87 (s, 3H, OCH₃) .

  • IR: Peaks at 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).

ParameterGuideline
Hazard StatementsH315 (skin irritation), H317 (sensitization), H335 (respiratory irritation)
Storage4°C, protected from light and moisture
HandlingUse fume hood; wear nitrile gloves and goggles

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